An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A) pentalithium
An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A) pentalithium
For Researchers, Scientists, and Drug Development Professionals
Discovery and History
The journey of Diadenosine pentaphosphate (Ap5A) is intertwined with the broader discovery of diadenosine polyphosphates, a class of signaling molecules found across all domains of life. While the specific initial synthesis and identification of Ap5A is not pinpointed to a singular seminal publication, the groundwork was laid in the 1960s with the discovery of a related compound, diadenosine tetraphosphate (Ap4A). Zamecnik and his colleagues first identified Ap4A in 1966 as a product of the reaction between ATP and lysyl-tRNA synthetase.[1] This discovery opened the door to the exploration of a new class of nucleotides with potential regulatory roles.
Subsequent research in the 1970s further elucidated the existence and function of various diadenosine polyphosphates, including Ap5A. These molecules were found to be synthesized by several aminoacyl-tRNA synthetases and other enzymes, particularly under conditions of cellular stress, leading to the hypothesis that they act as "alarmones" – intracellular signals of metabolic distress. Procedures for the synthesis of various alpha,omega-dinucleoside 5'-polyphosphates, including Ap5A, were developed, and their potent inhibitory effects on specific enzymes began to be characterized.[2][3]
A significant milestone in Ap5A research was the identification of its highly specific and potent inhibition of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[2][4][5] This property has made Ap5A an invaluable tool for studying the role of AK in various cellular processes. The development of stable salt forms, such as the pentalithium salt, has been crucial for its use in experimental settings, enhancing its solubility and stability in aqueous solutions.
Physicochemical Properties of Diadenosine Pentaphosphate pentalithium
Diadenosine pentaphosphate pentalithium is commercially available as a white to off-white powder. It is soluble in water.
| Property | Value |
| Molecular Formula | C₂₀H₂₄Li₅N₁₀O₂₂P₅ |
| Molecular Weight | 946.04 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | -20°C |
Biological Roles and Signaling Pathways
Ap5A exerts its biological effects primarily through two main mechanisms: the potent inhibition of adenylate kinase and the modulation of purinergic receptors.
Inhibition of Adenylate Kinase and Downstream Effects
Adenylate kinase (AK) is a key enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP. By maintaining the equilibrium of adenine nucleotides, AK plays a critical role in cellular energy monitoring and homeostasis. Ap5A is a highly specific and potent competitive inhibitor of AK, binding to the enzyme's active site and preventing the binding of its natural substrates, ATP and AMP.[2][4][5]
The inhibition of AK by Ap5A leads to a shift in the cellular AMP:ATP ratio. An increase in the relative concentration of AMP is a critical signal of low energy status within the cell. This change in the AMP:ATP ratio is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[6]
Diagram: Ap5A-Mediated Inhibition of Adenylate Kinase and Activation of AMPK Signaling
Caption: Ap5A inhibits adenylate kinase, leading to an increased AMP:ATP ratio and subsequent activation of AMPK.
Modulation of Purinergic Receptors
Ap5A also functions as an agonist at certain subtypes of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[7][8] P2X receptor activation leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of various downstream signaling events. The specific subtypes of P2X receptors activated by Ap5A and the resulting physiological responses can vary depending on the tissue and cell type.
Diagram: Ap5A Activation of P2X Receptors
Caption: Ap5A binds to and activates P2X receptors, leading to ion influx and cellular responses.
Effects on Cardiac Ryanodine Receptors
In cardiac muscle, Ap5A has been shown to be a potent activator of ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the sarcoplasmic reticulum. Activation of RyR2 by Ap5A can significantly increase the channel's open probability, leading to enhanced calcium release and potentially modulating cardiac contractility.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the biological activity of Diadenosine pentaphosphate.
Table 1: Inhibition of Adenylate Kinase by Ap5A
| Enzyme Source | Ki (Inhibition Constant) | Reference |
| Rabbit Muscle | ~2.5 nM | [10] |
| Human Hemolysate | Effective at ≥ 2 µM | [4] |
Table 2: Activation of P2X Receptors by Ap5A
| Receptor Subtype/Tissue | Effect | EC₅₀ / Potency | Reference |
| Rat Renal Vasculature | Transient and sustained vasoconstriction | Effective at ≥ 1-10 nM | [3] |
Table 3: Activation of Cardiac Ryanodine Receptors (RyR2) by Ap5A
| Experimental Condition | Effect | EC₅₀ | Reference |
| Sheep Cardiac RyR2 | Increased open probability | 140 µM (low-affinity site) | [9] |
Experimental Protocols
Chemical Synthesis of Diadenosine Pentaphosphate (Ap5A)
A representative, though not specific to the pentalithium salt, procedure for the synthesis of Ap5A involves the reaction of adenosine 5'-tetraphosphate with adenosine 5'-monophosphate in the presence of a condensing agent.[3] Purification is typically achieved using anion-exchange chromatography followed by desalting. The final product's identity and purity are confirmed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Experimental Workflow: Adenylate Kinase Inhibition Assay
This workflow describes a general spectrophotometric assay to determine the inhibitory effect of Ap5A on adenylate kinase activity. The assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11]
Diagram: Experimental Workflow for Adenylate Kinase Inhibition Assay
Caption: A typical workflow for determining the inhibitory activity of Ap5A on adenylate kinase.
Coupled Enzyme Reactions:
-
Adenylate Kinase: 2 ADP ⇌ ATP + AMP (In the assay, the reverse reaction is often measured: ATP + AMP → 2 ADP)
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH disappearance is directly proportional to the activity of adenylate kinase. By performing the assay with varying concentrations of Ap5A, one can determine its inhibitory potency (e.g., IC₅₀ value).
Conclusion
Diadenosine pentaphosphate pentalithium is a vital tool for researchers in biochemistry, pharmacology, and drug development. Its discovery and subsequent characterization as a potent and specific inhibitor of adenylate kinase have provided invaluable insights into cellular energy metabolism and the role of AMPK signaling. Furthermore, its activity at purinergic receptors highlights its potential as a modulator of various physiological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists working with this important signaling molecule.
References
- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
